molecular formula C20H14Cl2N2O4 B8691343 2,5-Bis(p-chloroanilino)terephthalic acid CAS No. 41680-76-6

2,5-Bis(p-chloroanilino)terephthalic acid

Cat. No. B8691343
Key on ui cas rn: 41680-76-6
M. Wt: 417.2 g/mol
InChI Key: LVTSHUZPPLHMEB-UHFFFAOYSA-N
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Patent
US07335771B2

Procedure details

Dimethyl 2,5-bis{(4-chlorophenyl)amino}cyclohexa-1,4-diene-1,4-dicarboxylate (4.47 gm, 10 mmol), the sodium salt of 3-nitrobenzenesulphonic acid (2.3 gm; 10 mmol), ethanol (70 ml) and 1.0M sodium hydroxide (40 ml) were heated to reflux overnight under a nitrogen atmosphere. The bright yellow solution was allowed to cool and water (120 ml) was added. The mixture was acidified with conc. hydrochloric acid when a red solid precipitated out. This material was filtered off, washed with water and dried under vacuum over phosphorous pentoxide to give 4.0 gm (96%) of 2,5-bis{(4-chlorophenyl)amino}terephthalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH2:14][C:13]([C:15]([O:17]C)=[O:16])=[C:12]([NH:19][C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=3)[CH2:11][C:10]=2[C:27]([O:29]C)=[O:28])=[CH:4][CH:3]=1.[Na].[N+](C1C=C(S(O)(=O)=O)C=CC=1)([O-])=O.[OH-].[Na+].Cl>O.C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[C:12]([NH:19][C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=3)=[CH:11][C:10]=2[C:27]([OH:29])=[O:28])=[CH:6][CH:7]=1 |f:3.4,^1:30|

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC1=C(CC(=C(C1)C(=O)OC)NC1=CC=C(C=C1)Cl)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
2.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight under a nitrogen atmosphere
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
This material was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over phosphorous pentoxide

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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